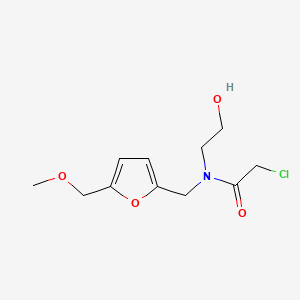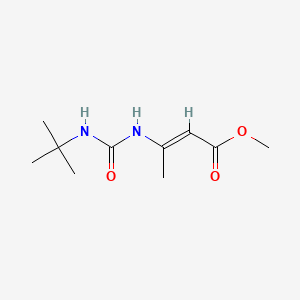
Methyl 3-(((tert-butylamino)carbonyl)amino)-2-butenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[[[tert-butylamino]carbonyl]amino]-2-butenoate is an organic compound that belongs to the class of carbamates. It is often used in organic synthesis as a protecting group for amines due to its stability and ease of removal under mild conditions. The compound is characterized by its tert-butylamino group, which provides steric hindrance and enhances its stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[[[tert-butylamino]carbonyl]amino]-2-butenoate typically involves the reaction of tert-butylamine with di-tert-butyl dicarbonate (Boc2O) to form the tert-butyl carbamate. This intermediate is then reacted with methyl acrylate under basic conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine or sodium hydride to facilitate the nucleophilic addition.
Industrial Production Methods
In an industrial setting, the production of methyl 3-[[[tert-butylamino]carbonyl]amino]-2-butenoate can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-[[[tert-butylamino]carbonyl]amino]-2-butenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-[[[tert-butylamino]carbonyl]amino]-2-butenoate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.
Biology: The compound is used in the study of enzyme mechanisms and protein modifications.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: The compound is used in the production of agrochemicals and other fine chemicals.
Wirkmechanismus
The mechanism of action of methyl 3-[[[tert-butylamino]carbonyl]amino]-2-butenoate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions. The tert-butyl group provides steric hindrance, enhancing the stability of the compound. The removal of the protecting group is typically achieved through acid-catalyzed hydrolysis, which cleaves the carbamate linkage and releases the free amine.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-[(tert-butoxycarbonyl)amino]propanoate
- Methyl (3S)-3-[(tert-butoxycarbonyl)amino]-4-oxopentanoate
Uniqueness
Methyl 3-[[[tert-butylamino]carbonyl]amino]-2-butenoate is unique due to its specific structure, which provides both stability and ease of removal under mild conditions. This makes it an ideal protecting group for amines in various synthetic applications. Its ability to undergo a wide range of chemical reactions also adds to its versatility in research and industrial applications.
Eigenschaften
CAS-Nummer |
64346-47-0 |
|---|---|
Molekularformel |
C10H18N2O3 |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
methyl (E)-3-(tert-butylcarbamoylamino)but-2-enoate |
InChI |
InChI=1S/C10H18N2O3/c1-7(6-8(13)15-5)11-9(14)12-10(2,3)4/h6H,1-5H3,(H2,11,12,14)/b7-6+ |
InChI-Schlüssel |
UXOROTUGAADVMK-VOTSOKGWSA-N |
Isomerische SMILES |
C/C(=C\C(=O)OC)/NC(=O)NC(C)(C)C |
Kanonische SMILES |
CC(=CC(=O)OC)NC(=O)NC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,6,8-tetrahydrothieno[3,4-g][2]benzothiole 2,2,7,7-tetraoxide](/img/structure/B13774824.png)

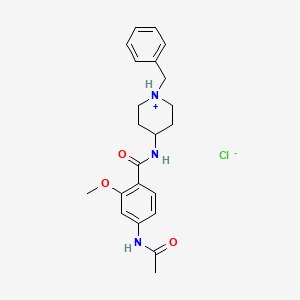
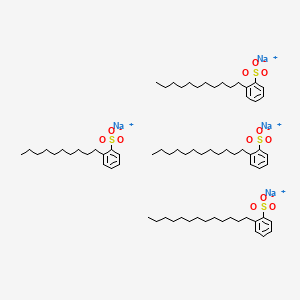
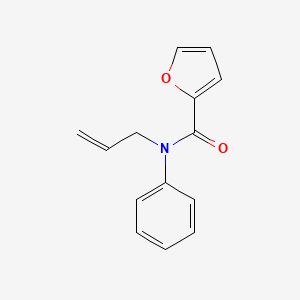
![[1,1'-Biphenyl]-4-carbonitrile, 4'-(undecyloxy)-](/img/structure/B13774842.png)
![(5R,6S)-6-[(1S,2R,5S,7R,8R,10S,11S,14R,15S)-8-methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]heptane-1,5-diol](/img/structure/B13774845.png)

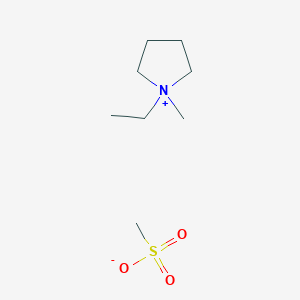

![1-Benzyl-6-methoxy-2-[[3-(3-sulfonatopropyl)-3H-benzoselenazol-2-ylidene]methyl]quinolinium](/img/structure/B13774875.png)

![[2-methyl-1-(octan-2-ylamino)propan-2-yl] 4-aminobenzoate](/img/structure/B13774912.png)
